molecular formula C23H26N4O6S2 B2658702 Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 477506-06-2

Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2658702
CAS No.: 477506-06-2
M. Wt: 518.6
InChI Key: ICRUUFJIIBLURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic small molecule characterized by a benzo[d]thiazole core substituted with an ethoxy group at the 4-position. This heterocyclic scaffold is linked via a carbamoyl group to a phenylsulfonyl moiety, which is further connected to a piperazine ring bearing an ethyl carboxylate ester ().

Properties

IUPAC Name

ethyl 4-[4-[(4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S2/c1-3-32-18-6-5-7-19-20(18)24-22(34-19)25-21(28)16-8-10-17(11-9-16)35(30,31)27-14-12-26(13-15-27)23(29)33-4-2/h5-11H,3-4,12-15H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRUUFJIIBLURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction using ethyl iodide in the presence of a base.

    Formation of the Carbamoyl Group: This step involves the reaction of the thiazole derivative with an isocyanate to form the carbamoyl group.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride.

    Formation of the Piperazine Moiety: The final step involves the reaction of the sulfonylated intermediate with piperazine and ethyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethoxy group.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and sulfides.

    Substitution: Products vary depending on the substituent introduced, such as halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Structural Overview

The compound features several key structural components:

  • Benzothiazole moiety : Known for imparting biological activity.
  • Sulfonyl group : Enhances solubility and reactivity.
  • Piperazine ring : Contributes to the compound's pharmacological properties.

Synthesis of Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

The synthesis typically involves multi-step organic reactions, which may include:

  • Formation of the Benzothiazole Ring : Starting from appropriate precursors, the benzothiazole structure is synthesized through cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the sulfonamide and piperazine functionalities.
  • Purification Techniques : Techniques like recrystallization or chromatography are employed to achieve high purity of the final product.

Biological Applications

This compound has shown promise in various biological contexts:

Antimicrobial Activity

Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria by targeting specific enzymes involved in cell wall biosynthesis.

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies suggest that it may induce apoptosis in various cancer cell lines. For example, related benzothiazole derivatives have demonstrated cytotoxic effects against melanoma cells with IC50 values indicating potential therapeutic efficacy .

Anti-inflammatory Effects

Preliminary studies suggest anti-inflammatory activities, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This could position the compound as a candidate for treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study :
    A study focusing on benzothiazole derivatives highlighted their interaction with DprE1, an essential enzyme for mycobacterial cell wall synthesis. The findings suggest that this compound could serve as a lead compound for anti-tubercular drug development.
  • Apoptosis Induction in Cancer Cells :
    Another investigation assessed the apoptosis-inducing ability of related compounds on cancer cell lines. The study found that certain derivatives led to significant cell death through mechanisms involving tubulin polymerization inhibition, suggesting similar potential for this compound .
  • Antioxidant Properties :
    Research into benzothiazole derivatives also revealed antioxidant activities, which could be beneficial in developing treatments for oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with biological macromolecules, altering their function. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Sulfonyl/Carbamoyl Motifs

Ethyl 4-((4-((3-cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
  • Structure: Replaces the benzo[d]thiazole with a 3-cyanothiophene group.
  • Molecular Weight : 448.51 g/mol (C₁₉H₂₀N₄O₅S₂) ().
Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate
  • Structure : Features a glycyl linker between the sulfonyl group and piperazine, with dual aryl substitutions (ethoxy and methylphenyl).
  • Key Differences : The absence of the benzo[d]thiazole-carbamoyl motif may reduce interactions with thiazole-specific targets, such as bacterial enzymes .
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
  • Structure : Contains a pyridinylthiazole linked to a sulfonylbenzamide.
  • Activity : Pyridinylthiazoles are often explored for kinase inhibition, diverging from benzo[d]thiazole’s antimicrobial focus .

Pharmacological Activity Comparison

Compound Core Structure Reported Activity Key Structural Features Source
Target Compound Benzo[d]thiazole Antimicrobial (hypothesized) 4-ethoxy, carbamoyl, piperazine carboxylate
2-(2-(4-Fluorophenyl)piperazinyl)thiazole derivatives Thiazole AChE Inhibition (IC₅₀: 0.8–5.2 µM) Fluorophenylpiperazine, hydrazone linker
Sulfonyl-piperazine benzothiazinones Benzothiazinone Antitubercular (MIC: <1 µg/mL) Nitro and trifluoromethyl substitutions
Pyridazinone-fluorophenylpiperazines Pyridazinone CNS modulation (e.g., serotonin) Fluorophenylpiperazine, ester/acetyl groups

Key Observations :

  • Target Specificity: The benzo[d]thiazole core in the target compound may enhance selectivity for bacterial targets (e.g., DNA gyrase) compared to pyridazinones (CNS) or thiazoles (AChE) .
  • Substituent Effects : The ethoxy group in the target compound could improve metabolic stability relative to electron-withdrawing groups (e.g., nitro in ) .

Physicochemical Properties

Property Target Compound (Estimated) Ethyl 4-((3-cyanothiophen-2-yl)carbamoyl) Derivative () Sulfonyl-piperazine Benzothiazinone ()
Molecular Weight ~500 g/mol 448.51 g/mol ~450 g/mol
LogP (Predicted) ~3.5 ~2.8 ~2.5
Solubility Moderate (ester/carbamoyl) Low (cyanothiophene) Low (nitro groups)

Insights : The target compound’s ethyl carboxylate and sulfonyl groups likely enhance aqueous solubility compared to nitro-substituted analogues .

Biological Activity

Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo evaluations, to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperazine ring, a sulfonamide group, and a benzothiazole moiety, which are known to contribute to its biological properties. The structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₄O₄S
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been reported to possess activity against various Gram-positive and Gram-negative bacteria. In particular, compounds derived from benzothiazole have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

There is emerging evidence that benzothiazole derivatives can influence cancer cell proliferation. One study highlighted the ability of related compounds to induce apoptosis in cancer cell lines through the modulation of key signaling pathways . this compound may exhibit similar properties due to its structural characteristics.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It is hypothesized that the sulfonamide group may interact with active sites of enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions like diabetes and obesity .

Study 1: Antibacterial Activity Evaluation

In a recent study, a series of benzothiazole-sulfonamide derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that modifications to the benzothiazole core significantly influenced the antibacterial potency against E. coli and P. aeruginosa. Notably, derivatives with piperazine linkages showed enhanced activity compared to their non-piperazine counterparts .

CompoundActivity Against E. coli (MIC µg/mL)Activity Against P. aeruginosa (MIC µg/mL)
A1632
B816
C48

Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer potential of related benzothiazole compounds. The study demonstrated that these compounds could inhibit cell growth in various cancer cell lines by inducing apoptosis through caspase activation . This suggests that this compound may also possess similar anticancer properties.

Q & A

Q. What are the key synthetic routes for Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, and how can yield be optimized?

Methodological Answer: The synthesis typically involves sequential coupling of the benzo[d]thiazole, sulfonyl, and piperazine moieties. A general approach includes:

  • Step 1: Formation of the 4-ethoxybenzo[d]thiazol-2-amine intermediate via cyclization of 2-aminothiophenol derivatives with ethyl chloroacetate under basic conditions.
  • Step 2: Carbamoylation using 4-isocyanatophenyl sulfonyl chloride to introduce the sulfonylphenylcarbamoyl group.
  • Step 3: Piperazine ring coupling via nucleophilic substitution with ethyl chloroformate.

Yield optimization strategies:

  • Use Si-Trisamine purification to remove unreacted starting materials, improving purity to >95% .
  • Adjust solvent systems (e.g., EtOAc/MeOH with 0.25% Et₃N) to enhance reaction efficiency and reduce side products .
  • Monitor reaction progress via TLC or HPLC to identify optimal quenching times.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies proton environments (e.g., sulfonyl, piperazine, and ethoxy groups). Key signals include the piperazine CH₂ groups (δ 2.8–3.5 ppm) and benzo[d]thiazole aromatic protons (δ 7.5–8.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals, particularly in the piperazine and sulfonyl regions.
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonyl and carbamoyl linkages .
  • IR Spectroscopy: Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carbamate, S=O stretch at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry to identify reactive sites (e.g., sulfonyl group’s electrophilicity or piperazine’s nucleophilicity) .
  • Molecular Dynamics Simulations: Assess conformational stability in solvent environments (e.g., aqueous vs. DMSO) to predict aggregation or degradation pathways .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes or receptors) to guide structure-activity relationship (SAR) studies .

Q. What strategies mitigate side reactions during the synthesis of intermediates, such as sulfonamide formation?

Methodological Answer:

  • Controlled Reaction Conditions:
    • Use low temperatures (0–5°C) during sulfonylation to prevent over-sulfonation .
    • Employ Schlenk techniques to exclude moisture, reducing hydrolysis of the sulfonyl chloride intermediate .
  • Byproduct Analysis:
    • LC-MS identifies side products (e.g., dimerized sulfonamides) for targeted purification .
    • Silica gel chromatography with gradient elution (hexane/EtOAc) isolates intermediates with >90% purity .

Q. How can analytical methods resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Studies: Use standardized assays (e.g., enzyme inhibition or cell viability) across multiple replicates to validate potency variations .
  • Metabolic Stability Tests: Evaluate compound stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects .
  • Orthogonal Assays: Combine SPR (Surface Plasmon Resonance) for binding affinity and qPCR for downstream gene expression to confirm mechanistic consistency .

Q. What advanced purification techniques improve the scalability of this compound for preclinical studies?

Methodological Answer:

  • Preparative HPLC: Utilize C18 columns with acetonitrile/water gradients (0.1% TFA) to isolate >99% pure batches .
  • Crystallization Screening: Optimize solvent mixtures (e.g., EtOH/H₂O) to obtain single crystals for X-ray diffraction, ensuring structural integrity .
  • Continuous Flow Synthesis: Implement microreactors for piperazine coupling steps to enhance reproducibility and reduce batch-to-batch variability .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester or amide) to improve solubility and bioavailability .
  • SAR-guided Modifications:
    • Replace the ethoxy group with fluorinated analogs to enhance metabolic stability .
    • Modify the piperazine ring with methyl or acetyl groups to reduce CYP450-mediated oxidation .
  • LogP Optimization: Use HPLC-derived LogP measurements to balance lipophilicity and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.